molecular formula C10H6ClF3N2O2 B6336987 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 942031-21-2

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No.: B6336987
CAS No.: 942031-21-2
M. Wt: 278.61 g/mol
InChI Key: QTRIMZCFJOCQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a synthetic organic compound characterized by the presence of a chloromethyl group, a trifluoromethoxy-substituted phenyl ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under acidic or basic conditions can yield the oxadiazole ring.

  • Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step often requires the use of strong bases and specific solvents to facilitate the substitution.

  • Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to ensure selective chloromethylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The trifluoromethoxy-substituted phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines in solvents like DMF or DMSO under mild heating conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, while the oxadiazole ring can interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-(Bromomethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.

Uniqueness

The presence of both the chloromethyl and trifluoromethoxy groups in 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole makes it unique. The chloromethyl group provides a site for further functionalization, while the trifluoromethoxy group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c11-5-8-15-9(16-18-8)6-1-3-7(4-2-6)17-10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRIMZCFJOCQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.